2-((3-Chlorobenzyl)oxy)-3,4-dimethylbenzaldehyde
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Overview
Description
2-((3-Chlorobenzyl)oxy)-3,4-dimethylbenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a benzaldehyde group substituted with a 3-chlorobenzyl ether and two methyl groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chlorobenzyl)oxy)-3,4-dimethylbenzaldehyde typically involves the reaction of 3-chlorobenzyl alcohol with 3,4-dimethylbenzaldehyde in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Toluene or dichloromethane
Temperature: Reflux conditions (80-100°C)
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-((3-Chlorobenzyl)oxy)-3,4-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the chlorobenzyl position using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, reflux conditions.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Amines or thiols in the presence of a base like triethylamine, solvent such as dichloromethane, room temperature to reflux conditions.
Major Products Formed
Oxidation: 2-((3-Chlorobenzyl)oxy)-3,4-dimethylbenzoic acid
Reduction: 2-((3-Chlorobenzyl)oxy)-3,4-dimethylbenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-((3-Chlorobenzyl)oxy)-3,4-dimethylbenzaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-((3-Chlorobenzyl)oxy)-3,4-dimethylbenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Chlorobenzyl)oxy)-3,4-dimethylbenzaldehyde
- 2-((3,4-Dichlorobenzyl)oxy)-3,4-dimethylbenzaldehyde
- 2-((2,6-Dichlorobenzyl)oxy)-3,4-dimethylbenzaldehyde
Uniqueness
2-((3-Chlorobenzyl)oxy)-3,4-dimethylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C16H15ClO2 |
---|---|
Molecular Weight |
274.74 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methoxy]-3,4-dimethylbenzaldehyde |
InChI |
InChI=1S/C16H15ClO2/c1-11-6-7-14(9-18)16(12(11)2)19-10-13-4-3-5-15(17)8-13/h3-9H,10H2,1-2H3 |
InChI Key |
PAGJWMKMVBVURJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C=O)OCC2=CC(=CC=C2)Cl)C |
Origin of Product |
United States |
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